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molecular formula C12H11Cl3N2O2 B8546326 2-chloromethyl-5,7-dichloro-8-hydroxy-3-n-propyl-3H-quinazolin-4-one

2-chloromethyl-5,7-dichloro-8-hydroxy-3-n-propyl-3H-quinazolin-4-one

Cat. No. B8546326
M. Wt: 321.6 g/mol
InChI Key: JUELDTLRZAVQHT-UHFFFAOYSA-N
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Patent
US08084459B2

Procedure details

Other 2,3-disubstituted-3H-quinazolin-4-ones (4-9B-4-9E) prepared via substitution of n-propylamine (Step 1) and methylamine (Step 3) in Example 3 for the appropriate amine(s) are given in Table 6.
[Compound]
Name
2,3-disubstituted-3H-quinazolin-4-ones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N)CC.CN.[ClH:7].[Cl:8][C:9]1[CH:18]=[C:17]([Cl:19])[C:16]([OH:20])=[C:15]2[C:10]=1[C:11](=[O:27])[N:12]([CH2:24][CH2:25][CH3:26])[C:13]([CH2:21]NC)=[N:14]2>>[Cl:7][CH2:21][C:13]1[N:12]([CH2:24][CH2:25][CH3:26])[C:11](=[O:27])[C:10]2[C:15](=[C:16]([OH:20])[C:17]([Cl:19])=[CH:18][C:9]=2[Cl:8])[N:14]=1 |f:2.3|

Inputs

Step One
Name
2,3-disubstituted-3H-quinazolin-4-ones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC1=C2C(N(C(=NC2=C(C(=C1)Cl)O)CNC)CCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClCC1=NC2=C(C(=CC(=C2C(N1CCC)=O)Cl)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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